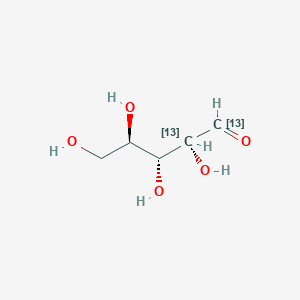

D-Ribose-1,2-13C2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

D-Ribose-1,2-13C2 is a stable isotope-labeled compound of D-Ribose, where the carbon atoms at positions 1 and 2 are replaced with the carbon-13 isotope. This compound is primarily used in scientific research to trace metabolic pathways and study biochemical processes due to its isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Ribose-1,2-13C2 typically involves the incorporation of carbon-13 into the ribose molecule. One common method is the chemical synthesis starting from labeled precursors. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure the incorporation of the carbon-13 isotope at the desired positions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process includes fermentation or chemical synthesis, followed by purification steps to isolate the labeled compound. The production must adhere to stringent quality control measures to ensure the isotopic purity and chemical integrity of the product .

Chemical Reactions Analysis

Types of Reactions: D-Ribose-1,2-13C2 undergoes various chemical reactions, including:

Oxidation: Conversion to ribonic acid derivatives.

Reduction: Formation of reduced sugar alcohols.

Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Typically involves reagents like nitric acid or bromine water under controlled conditions.

Reduction: Utilizes reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

Substitution: Employs reagents like acyl chlorides or alkyl halides under basic or acidic conditions.

Major Products:

Oxidation: Ribonic acid derivatives.

Reduction: Ribitol.

Substitution: Various substituted ribose derivatives.

Scientific Research Applications

D-Ribose-1,2-13C2 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and biochemical processes. Some key applications include:

Chemistry: Used as a tracer in metabolic studies to understand the fate of ribose in various biochemical pathways.

Biology: Helps in studying the role of ribose in nucleic acid synthesis and energy metabolism.

Medicine: Investigates the effects of ribose supplementation in conditions like chronic fatigue syndrome and cardiac energy metabolism.

Industry: Utilized in the development of new pharmaceuticals and metabolic therapies.

Mechanism of Action

The mechanism of action of D-Ribose-1,2-13C2 involves its incorporation into metabolic pathways where ribose is a key component. As a sugar moiety of adenosine triphosphate (ATP), it plays a crucial role in energy production. The labeled carbon atoms allow researchers to trace its metabolic fate and understand the biochemical transformations it undergoes. The compound is also involved in protein glycation, inducing inflammation through the receptor for advanced glycation end-products (RAGE)-dependent pathway .

Comparison with Similar Compounds

- D-Ribose-1-13C

- D-Ribose-2-13C

- D-Ribose-2,3,4,5-13C4

- D-Glucose-1,2-13C2

Comparison: D-Ribose-1,2-13C2 is unique due to the specific labeling of carbon atoms at positions 1 and 2, which provides distinct advantages in tracing metabolic pathways compared to other isotopically labeled ribose compounds. This specific labeling allows for more precise studies of the initial steps of ribose metabolism and its incorporation into nucleotides and nucleic acids .

Biological Activity

D-Ribose-1,2-13C2 is a stable isotope-labeled form of D-ribose, an essential sugar involved in cellular metabolism. This compound has garnered attention for its potential applications in metabolic studies, particularly in understanding energy production and metabolic pathways in various biological contexts. This article delves into the biological activity of this compound, highlighting its metabolic roles, experimental findings, and implications in health and disease.

Overview of D-Ribose

D-Ribose is a pentose sugar that plays a crucial role in the synthesis of nucleotides and nucleic acids. It is a key component of ATP (adenosine triphosphate), which is vital for energy transfer within cells. The incorporation of stable isotopes such as 13C into D-ribose allows researchers to trace metabolic pathways and understand the dynamics of energy metabolism in various tissues.

Metabolic Pathways Involving this compound

This compound can be utilized to investigate several metabolic pathways:

- Glycolysis : D-Ribose is involved in glycolysis, where it can be converted to ribulose-5-phosphate and subsequently enter the pentose phosphate pathway.

- Pentose Phosphate Pathway (PPP) : This pathway is crucial for nucleotide synthesis and generating NADPH for biosynthetic reactions.

- Tricarboxylic Acid (TCA) Cycle : The metabolism of D-ribose contributes to the TCA cycle through its conversion to acetyl-CoA.

Case Studies and Experimental Data

Several studies have employed this compound to elucidate its biological activity:

-

Metabolic Tracing in Monocytes :

A recent study utilized a 1,2-13C2 glucose tracing approach to assess the metabolic reprogramming of monocytes when exposed to cerebrospinal fluid (CSF) from patients with neurodegenerative diseases. The results indicated significant alterations in glycolytic and TCA cycle activity, with increased production of metabolites such as lactate and glutamine following treatment with CSF from Alzheimer’s disease (AD) patients compared to healthy controls .Metabolite Concentration (μM) Treatment Group 2,3-13C2 Pyruvate 150 AD-CSF 1,2-13C2 Lactate 120 MScl-CSF 1,2-13C2 Glutamine 45 NS Group -

Trauma Patients :

In a study involving traumatic brain injury (TBI) patients, this compound was used to investigate cerebral metabolism. The infusion of labeled glucose allowed for real-time monitoring of lactate and pyruvate levels through microdialysis techniques. The findings demonstrated altered metabolic responses in brain tissue post-injury . -

Cancer Metabolism :

Pediatric patients with malignancies were studied using this compound to assess tumor metabolism. The infusion revealed enhanced glycolytic activity and TCA cycle engagement across various tumor types, indicating the utility of this labeling technique in cancer research .

Implications for Health and Disease

The biological activity of this compound has significant implications:

- Metabolic Disorders : Understanding how D-ribose metabolism is altered in conditions like diabetes can inform therapeutic strategies aimed at restoring normal metabolic function.

- Neurodegenerative Diseases : Insights gained from studies using D-Ribose can help elucidate the metabolic dysregulation observed in diseases such as Alzheimer’s and multiple sclerosis.

- Cancer Therapy : The ability to trace metabolic pathways using stable isotopes may assist in developing targeted therapies that exploit the unique metabolic profiles of cancer cells.

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

152.12 g/mol |

IUPAC Name |

(2R,3R,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1+1,3+1 |

InChI Key |

PYMYPHUHKUWMLA-TYMGBKNMSA-N |

Isomeric SMILES |

C([C@H]([C@H]([13C@H]([13CH]=O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.